molecular formula C15H14N4O2S B2662460 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 1020980-37-3

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2662460
CAS No.: 1020980-37-3
M. Wt: 314.36
InChI Key: TZNWZKUPWSSLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a nicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multiple steps. One common method starts with the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the 7-NH2 group with nicotinic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction of nitro groups in the compound can yield amino derivatives.

    Substitution: Various substitution reactions can occur, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide stands out due to its nicotinamide moiety, which imparts unique biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-5-4-6-16-7-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNWZKUPWSSLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.